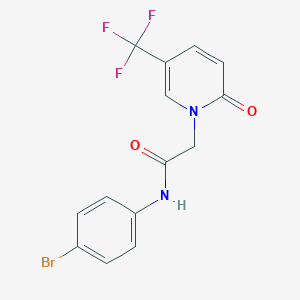![molecular formula C31H28N4O2S2 B382623 4-(4-{2-[4-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}OXY)PHENYL]PROPAN-2-YL}PHENOXY)-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDINE CAS No. 315697-38-2](/img/structure/B382623.png)
4-(4-{2-[4-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}OXY)PHENYL]PROPAN-2-YL}PHENOXY)-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-{2-[4-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}OXY)PHENYL]PROPAN-2-YL}PHENOXY)-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDINE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and heterocyclic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{2-[4-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}OXY)PHENYL]PROPAN-2-YL}PHENOXY)-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDINE typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the dimethyl groups and the phenoxy substituents. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, high-pressure reaction vessels, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-{2-[4-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}OXY)PHENYL]PROPAN-2-YL}PHENOXY)-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, organometallic reagents, and various catalysts. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
4-(4-{2-[4-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}OXY)PHENYL]PROPAN-2-YL}PHENOXY)-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDINE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(4-{2-[4-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}OXY)PHENYL]PROPAN-2-YL}PHENOXY)-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives and related heterocyclic compounds. Examples include:
- 5,6-Dimethylthieno[2,3-d]pyrimidine
- 4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)phenol
Uniqueness
What sets 4-(4-{2-[4-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}OXY)PHENYL]PROPAN-2-YL}PHENOXY)-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDINE apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
IUPAC Name |
4-[4-[2-[4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyphenyl]propan-2-yl]phenoxy]-5,6-dimethylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N4O2S2/c1-17-19(3)38-29-25(17)27(32-15-34-29)36-23-11-7-21(8-12-23)31(5,6)22-9-13-24(14-10-22)37-28-26-18(2)20(4)39-30(26)35-16-33-28/h7-16H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGUZNFMWFNZPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)OC5=C6C(=C(SC6=NC=N5)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![12-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B382541.png)
![5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B382545.png)

![Ethyl 4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B382548.png)
![2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B382550.png)
![Methyl 4-{[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B382551.png)
![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B382552.png)
![2-[(4-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B382553.png)
![2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B382555.png)
![5-[(5-phenyl-2-furyl)methylene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B382556.png)
![(5E)-2-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B382557.png)
![5-[4-(Allyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B382559.png)


